molecular formula C13H15N3O4S2 B2586982 ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate CAS No. 1093741-28-6

ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate

Cat. No.: B2586982
CAS No.: 1093741-28-6
M. Wt: 341.4
InChI Key: UUBVDBRWBOPKDS-UHFFFAOYSA-N
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Description

“Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate” is a chemical compound. It’s a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The action of ethyl diazoacetate on phenylpropargyl in triethylamine and in the presence of zinc triflate as a catalyst; the 1,3-dipolar cycloaddition reaction, leads to the corresponding pyrazole in good yield .


Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The specific structure of “this compound” is not explicitly mentioned in the search results.


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Specific chemical reactions involving “this compound” are not detailed in the search results.

Scientific Research Applications

Synthesis and Characterization

Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized using a one-pot condensation reaction involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine, with ethanol as the solvent. Its structure was confirmed through various techniques, including elemental analysis, Fourier transforms infrared (IR), thermogravimetric analysis, UV-visible (UV-Vis), 1H NMR, and single-crystal X-ray diffraction studies (Viveka et al., 2016). Similarly, another study focused on the synthesis, spectroscopic, and single-crystal X-ray structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insights into its molecular geometry and electronic structure-property through density functional theory (Viveka et al., 2016).

Pharmacological Potential

Some derivatives of this compound have been explored for their pharmacological potentials. For instance, 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized and evaluated for their analgesic and anti-inflammatory activities. Among them, the compound 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester emerged as the most active, exhibiting significant analgesic and anti-inflammatory activities while showing only mild ulcerogenic potential compared to indomethacin, suggesting its potential as a lead molecule for developing new analgesic and anti-inflammatory agents (Gokulan et al., 2012).

Corrosion Inhibition

In the field of industrial applications, pyranpyrazole derivatives, including compounds related to this compound, have been investigated as novel corrosion inhibitors for mild steel, which is crucial for the industrial pickling process. These inhibitors showed high efficiency, with one of the derivatives achieving a corrosion inhibition efficiency of 98.8% at a concentration of 100 mg/L. Their effectiveness was confirmed through various analytical methods, including gravimetric, potentiodynamic polarization, electrochemical impedance spectroscopy, scanning electron microscopy, and atomic force microscopy, demonstrating their potential for protecting mild steel surfaces from corrosion in industrial applications (Dohare et al., 2017).

Properties

IUPAC Name

ethyl 5-[(3-methylsulfanylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-3-20-13(17)11-8-14-15-12(11)22(18,19)16-9-5-4-6-10(7-9)21-2/h4-8,16H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBVDBRWBOPKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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